1-(2-Methylpropyl)azepane-2-thione
Description
Properties
CAS No. |
62353-44-0 |
|---|---|
Molecular Formula |
C10H19NS |
Molecular Weight |
185.33 g/mol |
IUPAC Name |
1-(2-methylpropyl)azepane-2-thione |
InChI |
InChI=1S/C10H19NS/c1-9(2)8-11-7-5-3-4-6-10(11)12/h9H,3-8H2,1-2H3 |
InChI Key |
LOJJZZYKNCOYED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCCC1=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Thione Groups
Thione-containing heterocycles are prevalent in medicinal chemistry due to their stability and reactivity. Key comparisons include:
5-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3,4-oxadiazole-2(3H)-thione (Compound 10)
- Structure : A five-membered oxadiazole ring with a thione group and a 2-methylpropylphenyl substituent.
- Key Differences: Smaller ring size (5 vs. 7 members) reduces conformational flexibility compared to azepane.
- Synthesis : Prepared via cyclization of hydrazides, a method distinct from azepane-thione synthesis .
4-Amino-5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 11)
- Structure: A triazole-thione with an amino group and 2-methylpropylphenyl chain.
- Key Differences : The triazole ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This contrasts with the azepane-thione’s single nitrogen and sulfur atoms .
Perimethazine
- Structure: A piperidinol derivative with a phenothiazine core and 2-methylpropyl substituent.
- Key Differences: The phenothiazine moiety confers potent tranquilizing activity, while the azepane-thione lacks this fused aromatic system. Piperidinol (6-membered ring) vs. azepane (7-membered) alters ring strain and metabolic stability .
Physicochemical Properties
However, general trends can be inferred:
Q & A
Basic: What synthetic methodologies are most effective for producing 1-(2-Methylpropyl)azepane-2-thione, and what factors influence reaction yields?
Answer:
The synthesis typically involves multi-step routes, starting with the alkylation of azepane precursors followed by thiocarbonyl group introduction. Key steps include:
- Alkylation : Reaction of azepane with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiocarbonylation : Use of Lawesson’s reagent or P₄S₁₀ to convert ketones to thiones, requiring anhydrous conditions and inert atmospheres to avoid oxidation .
Critical factors : Reaction temperature (60–80°C for thiocarbonylation), solvent polarity (e.g., toluene for high yields), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Basic: How is the crystal structure of 1-(2-Methylpropyl)azepane-2-thione resolved, and what software tools are recommended for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Best practices include:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Refinement : SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) for structure solution and refinement. These tools handle disorder modeling and anisotropic displacement parameters effectively .
Validation : Check for R-factor convergence (<5%) and use PLATON to validate geometric parameters .
Advanced: How can computational models predict the bioactivity of azepane-2-thione derivatives, and how do they align with empirical data?
Answer:
In silico approaches :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes in metabolic pathways).
- QSAR modeling : Train models on datasets of structurally similar compounds (e.g., 2-(furan-2-yl)azepane derivatives) to correlate substituent effects with activity .
Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ measurements). Discrepancies often arise from solvent effects or protein flexibility not captured in rigid docking .
Advanced: How should researchers address contradictions in reported biological activities of 1-(2-Methylpropyl)azepane-2-thione across studies?
Answer:
Root causes : Variability in assay conditions (e.g., cell lines, solvent DMSO concentration) or impurities in synthesized batches.
Resolution strategies :
- Replicate experiments : Use standardized protocols (e.g., OECD guidelines) and high-purity reference standards .
- Meta-analysis : Compare structural analogs (e.g., 2-(thiophen-2-yl)azepane vs. 2-(benzofuran-2-yl)azepane) to identify substituent-specific trends .
Example : Antimicrobial activity discrepancies may stem from differences in bacterial membrane permeability assays .
Basic: Which spectroscopic techniques are optimal for characterizing the thiocarbonyl group in azepane-2-thione derivatives?
Answer:
- ¹³C NMR : The thiocarbonyl (C=S) signal appears at δ 190–210 ppm, distinct from carbonyl (C=O) peaks .
- IR spectroscopy : Strong absorption band at 1150–1250 cm⁻¹ (C=S stretch).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of 2-methylpropyl group) .
Advanced: What challenges arise in achieving enantiomeric purity during synthesis, and what chiral resolution methods are effective?
Answer:
Challenges : Racemization during thiocarbonylation due to high temperatures or acidic conditions.
Solutions :
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for stereocontrol .
- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
Validation : Compare optical rotation values with literature or use circular dichroism (CD) spectroscopy .
Basic: How does the 2-methylpropyl substituent affect physicochemical properties compared to other alkyl groups?
Answer:
- Lipophilicity : The branched 2-methylpropyl group increases logP by ~0.5 units compared to linear butyl, enhancing membrane permeability .
- Steric effects : Bulkier substituents reduce enzymatic degradation rates (e.g., cytochrome P450 metabolism) .
Comparative data : See table for analogs like 2-(pyrrol-2-yl)azepane (lower logP, higher solubility) .
Advanced: What in silico tools are validated for predicting metabolic pathways of this compound in pharmacokinetic studies?
Answer:
- Software : SwissADME or ADMET Predictor to identify potential Phase I/II metabolism sites (e.g., sulfur oxidation or glucuronidation).
- Databases : Leverage Reaxys or PubChem BioAssay data on similar azepane derivatives to model hepatic clearance .
Limitations : Overpredict oxidation pathways if 3D protein structures (e.g., CYP3A4) are not included in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
